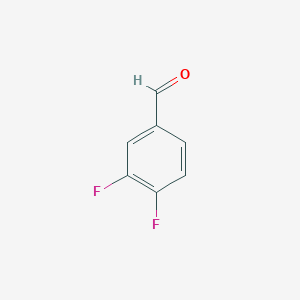

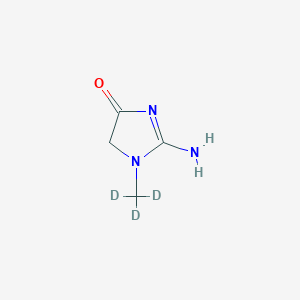

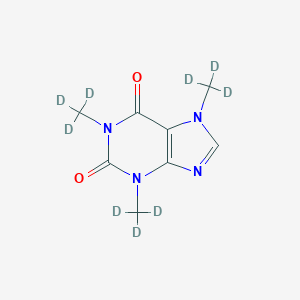

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves strategic incorporation of substituents to achieve desired structural features. For instance, the catalytic enantioselective synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-imidazol-4(5H)-ones showcases the versatility of imidazole templates in asymmetric synthesis (Etxabe et al., 2015). This approach, among others, could potentially be adapted for the synthesis of "2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one" by incorporating the trideuteriomethyl group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical in determining their chemical and physical properties. Studies employing spectroscopic characterization and crystal structure analysis, such as those on 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones, offer insights into the conformational and electronic attributes of imidazole frameworks (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, underlining their utility in synthetic chemistry. For example, the one-pot synthesis of 2,4,5-trisubstituted imidazoles highlights the reactivity of imidazole precursors in multi-component reactions (Yugandar et al., 2016). Such reactions could be relevant for the functionalization of "2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one".

Physical Properties Analysis

The physical properties of imidazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. Research on compounds like 2-amino-4H-imidazol-4-ones provides a foundation for understanding how substituents affect these properties (Ming, 2003).

Chemical Properties Analysis

The chemical behavior of imidazole derivatives, such as their reactivity towards nucleophiles, electrophiles, and other reagents, is a key area of study. Techniques for the functionalization and transformation of imidazole rings, as seen in the synthesis of 1-(methyldithiocarbonyl)imidazole derivatives, shed light on the chemical versatility of these compounds (Sundaram et al., 2007).

Applications De Recherche Scientifique

Photophysical Properties and Ion Recognition

2,4,5-Triaryl-imidazoles, a category to which 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one belongs, are significant in medicinal chemistry due to their photophysical properties. These include high fluorescence quantum yields and large Stokes shifts. They have applications as ligands for Pt(II) complexes, probes of DNA structure, and as new therapeutic agents for their ability to bind or interact with DNA. The synthesis and photophysical characterization of novel 2,4,5-triarylimidazolyl-alanines, which interact with biologically important ions such as F-, OH-, Cu2+, Fe3+, and Hg2+, have been studied through spectrophotometric and spectrofluorimetric titrations (Esteves, Raposo, & Costa, 2013).

Structural Studies

The crystal and molecular structures of 2,4,4-trisubstituted 5-amino-4H-imidazoles, which include compounds similar to 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one, have been investigated. Studies involving infrared and Raman spectroscopy were conducted, with the crystal structure of one variant determined through X-ray diffraction. These studies help in understanding the tautomeric amino-imino equilibrium under different working conditions (Bellanato et al., 1985).

Synthesis and Properties of Coordination Polymers

The reaction of 4-amino-3,5-bis(imidazol-1-ylmethyl)-1,2,4-triazole with manganese(II) salts, closely related to 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one, led to the formation of four coordination polymers. These polymers have been characterized for their structures and properties, providing insights into the potential applications of similar compounds in materials science and coordination chemistry (Feng et al., 2011).

Synthesis of 2-Thiohydantoins

1-(Methyldithiocarbonyl)imidazole, a compound with a similar structural motif to 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one, has been used in the efficient synthesis of 2-thiohydantoins. These heterocycles have a broad range of biological activities and are important in organic synthesis, especially as starting materials for the preparation of synthetic intermediates with wide-ranging applications (Sundaram et al., 2007).

Synthesis of Imidazol-5(4H)-Ones

A method for synthesizing 2-amino-4-arylidene-1H-imidazol-5(4H)-ones based on the reaction of aromatic isocyanates with phosphazenes derived from azidocinnamic acid amides was proposed. The spectral-luminescent properties of the obtained compounds were studied, indicating potential applications in the field of photochemistry and materials science (Smirnov et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJAANPRJIHGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480400 | |

| Record name | Creatinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one | |

CAS RN |

143827-20-7 | |

| Record name | Creatinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)

![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)